molecular formula C16H13N3O6S B11498037 N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide

Cat. No.: B11498037
M. Wt: 375.4 g/mol
InChI Key: JRCNUZUYJRHSGZ-UHFFFAOYSA-N
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Description

N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a cyano group, a methoxy group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Methoxylation: The methoxy group is typically introduced through methylation using methyl iodide or dimethyl sulfate.

    Sulfamoylation: The sulfamoyl group can be introduced through the reaction of the intermediate compound with sulfamoyl chloride.

    Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium cyanide; electrophilic substitution using bromine or chlorine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Intercalating into DNA to affect gene expression and replication.

Comparison with Similar Compounds

N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N3O6S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-sulfamoylbenzamide

InChI

InChI=1S/C16H13N3O6S/c1-23-12-3-2-9(5-15(12)26(18,21)22)16(20)19-11-6-14-13(24-8-25-14)4-10(11)7-17/h2-6H,8H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

JRCNUZUYJRHSGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N

Origin of Product

United States

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